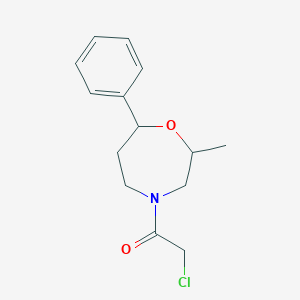

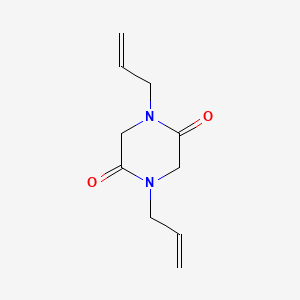

![molecular formula C20H18ClNOS2 B2436281 Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1797638-38-0](/img/structure/B2436281.png)

Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives are known for their broad biological properties and diverse applications in the field of materials science . They are often considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes, which is a class that our compound belongs to, has been achieved via a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of various 2-substituted benzo[b]thiophenes .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is related to benzo[b]thiophene derivatives, which are of significant interest in synthetic organic chemistry due to their wide range of applications, including medicinal chemistry. For instance, a method for synthesizing (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone through oxidation of the corresponding benzo[b]thiophene derivative with H2O2 TFA was reported. This process allows for Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles, leading to functionalized benzo[b]thiophene derivatives (Pouzet et al., 1998). Additionally, Pd(II)-catalyzed Sonogashira type cross-coupling reactions have been developed to obtain 2-substituted benzo[b]thiophenes, showcasing the versatility of benzo[b]thiophene compounds in organic synthesis (Jingwen Chen et al., 2017).

Chemical Reactivity and Applications : Benzo[b]thiophene derivatives exhibit varied reactivity and have been utilized in multiple applications. For example, their ability to undergo photo-reorganization has been exploited in the green synthesis of angular pentacyclic compounds, indicating potential applications in materials science and photophysics (Aarti Dalal et al., 2017). Moreover, the synthesis and characterization of benzo[b]thiophene derivatives have led to their evaluation as anticancer agents, highlighting their significance in drug discovery and medicinal chemistry (Weijie Xu et al., 2017).

Molecular Docking and Computational Studies

Docking Studies : Docking studies of novel compounds, such as those incorporating benzo[b]thiophene and thiazole moieties, have been conducted to understand their antibacterial activity. These studies involve computational methods to predict the interaction between these compounds and biological targets, providing insight into potential therapeutic applications (M. Shahana & A. Yardily, 2020).

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is the cannabinoid receptor . Cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

This compound interacts with its target, the cannabinoid receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the observed pharmacological effects .

Result of Action

The binding of this compound to the cannabinoid receptor can lead to a variety of cellular effects, depending on the specific receptor subtype and the cell type in which it is expressed. These effects can include changes in cell signaling, gene expression, and neurotransmitter release .

Properties

IUPAC Name |

1-benzothiophen-2-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUBPHIEDHJTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

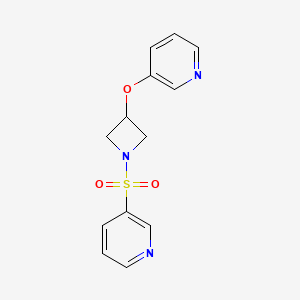

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)

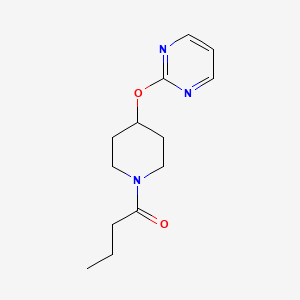

![N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2436201.png)

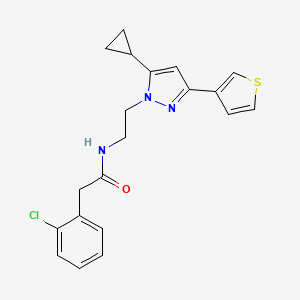

![N-(3-cyanothiophen-2-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2436207.png)

![4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2436208.png)

![4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2436210.png)

![3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid](/img/structure/B2436213.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2436215.png)

![N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2436221.png)